
3-(3,3,3-Trifluoropropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoropropyl)azetidine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a trifluoropropyl group attached to an azetidine ring, which imparts distinct properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,3-Trifluoropropyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: It can participate in addition reactions with compounds like tetrahydrofuran, leading to the formation of homologous series of compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometal reagents, copper(II) triflate, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted azetidines and addition products with tetrahydrofuran .
Applications De Recherche Scientifique
3-(3,3,3-Trifluoropropyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and functionalized materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialized materials with unique properties, such as hydrophobic coatings and advanced polymers.
Mécanisme D'action
The mechanism by which 3-(3,3,3-Trifluoropropyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s hydrophobicity and stability, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials.
3,3,3-Trifluoropropylamine: A related compound with similar functional groups but different reactivity and applications.
Uniqueness
3-(3,3,3-Trifluoropropyl)azetidine stands out due to its azetidine ring structure, which imparts unique reactivity and stability compared to other trifluoropropyl-containing compounds
Propriétés
Formule moléculaire |
C6H10F3N |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-(3,3,3-trifluoropropyl)azetidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)2-1-5-3-10-4-5/h5,10H,1-4H2 |
Clé InChI |
MWNQQVLOTBMZQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


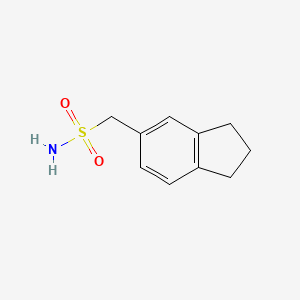
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)

![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

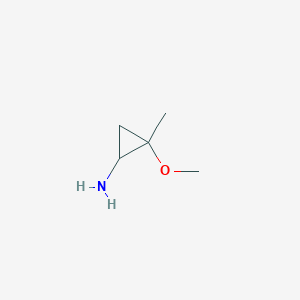
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
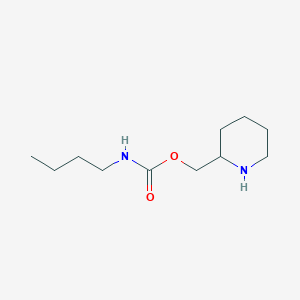
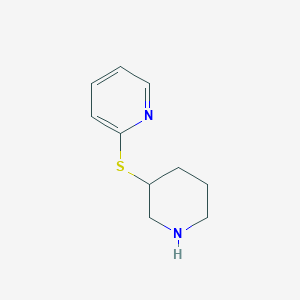
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)

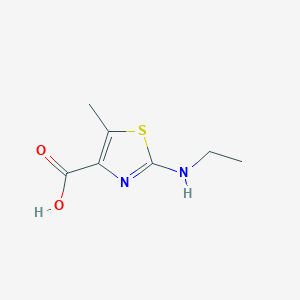
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
